molecular formula C12H16N4 B1446221 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1890635-91-2

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

カタログ番号: B1446221
CAS番号: 1890635-91-2
分子量: 216.28 g/mol
InChIキー: DIBWJHRHLIHDDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine ( 1890635-91-2) is a heterocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure integrates a fused imidazo[4,5-b]pyridine core with an ethyl substituent and a pyrrolidin-3-yl group, creating a nitrogen-rich, rigid scaffold that enhances binding affinity to biological targets . This compound is recognized as a valuable intermediate in neuroprotective therapy development and for exploring structure-activity relationships in pharmacological studies . The molecular architecture of this compound is particularly significant in the development of kinase inhibitors. Computational docking studies suggest its configuration provides optimal shape complementarity for binding to active sites, such as that of Protein Kinase A (PKA) . The pyrrolidine ring offers conformational flexibility and a handle for further functionalization, allowing for tailored modifications to optimize potency and selectivity for specific applications . Related imidazo[4,5-b]pyridine compounds have been documented as potent and selective inhibitors of enzymes like inducible Nitric Oxide Synthase (iNOS), providing structural insights for drug design . Key Identifiers: • CAS Number: 1890635-91-2 • Molecular Formula: C12H16N4 • Molecular Weight: 216.28 g/mol • SMILES: CCC1=NC2=CC=CN=C2N1C3CNCC3 This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-ethyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-15-10-4-3-6-14-12(10)16(11)9-5-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBWJHRHLIHDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CCNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Materials and Key Intermediates

  • 2-amino-3-nitropyridine derivatives serve as crucial precursors.
  • Pyrrolidin-3-yl amines are used as nucleophiles for substitution reactions.
  • Aldehydes such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde are employed for cyclization steps.

Reductive Cyclization Using Sodium Dithionite

A common method involves the reaction of 2-amino-3-nitropyridine with an aldehyde in the presence of sodium dithionite (Na2S2O4), which acts as a reducing agent facilitating the formation of the imidazo[4,5-b]pyridine ring system.

  • Procedure:
    • Mix 2-amino-3-nitropyridine precursor with the aldehyde in ethanol.
    • Add an aqueous solution of Na2S2O4.
    • Stir the reaction mixture at elevated temperature (~80 °C) for 18–20 hours.
    • After completion, isolate the product by chromatographic purification.

This method yields the imidazo[4,5-b]pyridine core with substitution at the 2 and 3 positions, including the pyrrolidin-3-yl group introduced via the amino precursor.

Nucleophilic Displacement on Halogenated Pyridine

  • The halogenated pyridine intermediate, such as 4,5-dichloro-3-nitropyridin-2-amine, undergoes nucleophilic substitution with pyrrolidin-3-yl amines.
  • The reaction is typically carried out in an organic solvent like 2-propanol at 45 °C for 18 hours in the presence of a base such as N,N-diisopropylethylamine.
  • The product precipitates out and is collected by filtration.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Outcome Yield (%)
1. Nucleophilic substitution 4,5-dichloro-3-nitropyridin-2-amine + pyrrolidin-3-yl amine 2-propanol, 45 °C, 18 h, base (DIPEA) Pyrrolidin-3-yl substituted aminopyridine ~61%
2. Reductive cyclization Pyrrolidin-3-yl aminopyridine + aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) + Na2S2O4 Ethanol, 80 °C, 20 h Formation of imidazo[4,5-b]pyridine core 23–39%
3. Purification Silica gel chromatography Solvent mixtures (DCM/ethyl acetate/methanol) Isolated pure compound -

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR confirms the presence of characteristic pyrrolidine protons (multiplets around 1.8–4.2 ppm) and aromatic protons of the imidazo[4,5-b]pyridine ring (7.8–8.1 ppm).
  • Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight, often with isotopic patterns due to chlorine substituents.
  • Melting Point and Physical State: The products are typically obtained as yellow to off-white solids.

Research Findings and Optimization Notes

  • The reductive cyclization step is sensitive to temperature and reaction time; prolonged heating at 80 °C for about 20 hours provides optimal yields.
  • The nucleophilic substitution requires careful control of base equivalents and temperature to maximize substitution without side reactions.
  • Purification by silica gel chromatography with gradient elution (DCM/ethyl acetate/methanol) is effective for isolating pure compounds.
  • The overall yields for the multi-step synthesis range from moderate (23%) to good (61%), indicating room for optimization in scale-up processes.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution Halogenated aminopyridine + pyrrolidin-3-yl amine + base 2-propanol, 45 °C, 18 h Direct introduction of pyrrolidinyl group; good yield Requires careful base control
Reductive cyclization Aminopyridine + aldehyde + Na2S2O4 Ethanol, 80 °C, 20 h Efficient ring closure; mild reductive conditions Moderate yield; long reaction time
Suzuki cross-coupling Halogenated imidazo[4,5-b]pyridine + boronic acid + Pd catalyst Toluene, 110 °C, 12 h Versatile functionalization Not directly related to ethyl/pyrrolidinyl substitution

化学反応の分析

Types of Reactions

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

The compound is being explored as a scaffold for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.

Key Applications:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine have shown promising results in breast cancer models, suggesting potential as lead compounds for new therapies.
  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties, with studies indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 3.12 to 12.5 μg/mL.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile intermediate in organic synthesis.

Reactions Include:

  • Oxidation: Can be oxidized using reagents like potassium permanganate to introduce functional groups.
  • Reduction: Reduction reactions can convert specific functional groups within the molecule to their corresponding forms using agents like lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding at the active site or modulate receptor signaling pathways.

Notable Biological Activities:

  • Inhibition of Trypanosoma brucei: Although not directly tested on this compound, its structural similarities suggest potential inhibitory effects against this parasite, which causes human African trypanosomiasis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives based on the imidazo[4,5-b]pyridine scaffold. The findings indicated that specific modifications to the ethyl and pyrrolidinyl groups significantly enhanced cytotoxicity against breast cancer cell lines. The results suggested that these derivatives could serve as promising candidates for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The study reported that certain derivatives exhibited potent antimicrobial activity with low MIC values, supporting their potential use in developing new antibacterial drugs.

作用機序

The mechanism of action of 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Profiles

The pharmacological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituent patterns. Key comparisons include:

Compound Substituents Biological Target Activity (IC₅₀/Kᵢ) Key Findings
Target Compound : 2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine 2-Ethyl, 3-Pyrrolidin-3-yl 5-HT₆ receptor (neurological) Ki = 6 nM (5-HT₆) High selectivity, BBB permeability, metabolic stability .
Compound 3f () 2,3-Diaryl COX-2 (anti-inflammatory) IC₅₀ = 9.2 µM (COX-2) 2.4-fold COX-2 selectivity; docking similar to celecoxib .
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine 2-Trifluoromethyl N/A N/A Electron-withdrawing CF₃ group may enhance stability but reduce basicity .
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine 2-Furan, 6-Bromo Anticancer Moderate cytotoxicity Bromine enhances electrophilicity; furan aids π-π interactions .
3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 2-Pyridin-3-yl, 3-Triazolylmethyl Antibacterial MIC = 8–32 µg/mL Triazole improves solubility and metal-binding capacity .

Key Structural Insights

  • Pyrrolidine vs. Piperazine : The pyrrolidin-3-yl group in the target compound offers a constrained five-membered ring with a secondary amine, favoring interactions with GPCRs like 5-HT₆. In contrast, piperazine-containing analogs (e.g., Vanda’s 7-(piperazin-1-yl) derivatives) exhibit enhanced solubility but may suffer from off-target binding due to increased basicity .
  • Ethyl vs. Aryl Groups : Diarylated derivatives (e.g., 2,3-diaryl compounds in ) show potent COX-2 inhibition but poorer CNS penetration due to higher molecular weight. The ethyl group in the target compound balances lipophilicity and steric bulk, optimizing BBB penetration .
  • Halogenated Derivatives : Bromo- or chloro-substituted analogs (e.g., 6-bromo or 6-chloro derivatives) demonstrate enhanced cytotoxicity but may incur metabolic liabilities (e.g., dehalogenation) .

Anticancer and Anti-Inflammatory Activity

The absence of aryl groups in the target compound likely reduces COX-2 affinity but may redirect activity toward kinase targets (e.g., MLK3) .

生物活性

Overview

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines an imidazo[4,5-b]pyridine core with ethyl and pyrrolidinyl substituents, making it a promising scaffold for drug development.

  • Molecular Formula : C12H16N4
  • Molecular Weight : 216.2822 g/mol
  • CAS Number : 1890635-91-2
  • IUPAC Name : 2-ethyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to various therapeutic effects.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for the development of new antibacterial agents. For example, derivatives of similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Properties : Research indicates that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. In particular, some derivatives have shown improved activity in breast cancer models, suggesting that this compound may serve as a lead for developing new anticancer therapies .
  • Inhibition of Trypanosoma brucei : A study explored the optimization of compounds for inhibiting Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). While not directly tested, the structural similarities suggest that this compound could be evaluated for similar inhibitory effects against this parasite .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialActive against Staphylococcus aureus and Escherichia coli
AnticancerCytotoxic effects on breast cancer cell lines
TrypanosomiasisPotential as an inhibitor for Trypanosoma brucei

Synthesis and Development

The synthesis of this compound typically involves constructing the imidazo[4,5-b]pyridine core followed by the introduction of ethyl and pyrrolidinyl groups through various chemical reactions such as nucleophilic substitutions and alkylation reactions. Optimized synthetic routes are crucial for achieving high yields and purity in industrial production settings .

Q & A

Q. What are the established synthetic routes for 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves condensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (PTC) or acid-catalyzed conditions. For example:

  • Step 1: React 5-bromo-pyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst to form the imidazo[4,5-b]pyridine core .
  • Step 2: Introduce the pyrrolidin-3-yl group via nucleophilic substitution or cross-coupling reactions. Regioselectivity can be controlled using protecting groups (e.g., SEM or MEM groups) to direct functionalization at the C2 or C3 positions .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms regioselectivity of substituents (e.g., dihedral angles between aromatic systems) .
  • NMR spectroscopy : Key for confirming proton environments (e.g., ¹H NMR δ 8.40 ppm for pyridine protons, δ 5.71 ppm for SEM-protected groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z = 356.1790 vs. calculated 356.1789) .

Q. How is preliminary biological activity screened for this compound?

  • In vitro assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. For example, IC₅₀ values for COX-1/2 inhibition can be determined using enzyme-linked immunosorbent assays (ELISA) .
  • Cellular models : Evaluate cytotoxicity, metabolic stability (e.g., cytochrome P450 profiling), and blood-brain barrier permeability using Caco-2 or MDCK cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) or MEM groups to block reactive sites, enabling selective C2-arylation via Suzuki-Miyaura coupling .
  • Catalytic systems : Employ Pd(OAc)₂/XPhos catalysts for cross-coupling reactions with aryl halides (e.g., 4-iodoanisole), achieving yields >60% .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, DFT studies on 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile derivatives correlate substituent effects with bioactivity .
  • Molecular docking : Simulate interactions with targets (e.g., 5-HT₆ receptors) using cocrystal structures (PDB ID: 6WGT) to optimize substituent placement .

Q. How are contradictions in biological data resolved?

  • Orthogonal assays : Confirm COX-2 inhibition (IC₅₀ = 9.2 µM) using both enzymatic and cell-based reporter gene assays to rule out off-target effects .
  • Crystallographic validation : Resolve discrepancies in binding modes (e.g., hydrophobic interactions vs. hydrogen bonding) via unphosphorylated Akt1 cocrystal structures .

Q. What strategies improve in vivo pharmacokinetics?

  • Prodrug design : Modify polar groups (e.g., tetrazole moieties) to enhance oral bioavailability. For example, L-158,809 derivatives show improved absorption in murine models .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to increase solubility, as demonstrated for imidazo[4,5-b]pyridine kinase inhibitors .

Q. How is selectivity for enzymatic isoforms achieved?

  • Pharmacophore tuning : Introduce 4-methoxyphenoxy or benzyl-triazole groups to reduce off-target binding. BYK191023 exhibits >200-fold selectivity for iNOS over eNOS/nNOS .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits and adjust substituents (e.g., 6-chloro-7-piperazinyl groups for FLT3/Aurora kinase selectivity) .

Q. What methods validate target engagement in vivo?

  • Biomarker analysis : Monitor downstream targets (e.g., PRAS40 phosphorylation for Akt inhibition) via Western blotting .
  • Pharmacodynamic studies : Measure plasma nitrate/nitrite (NOx) levels to confirm iNOS inhibition (ED₅₀ = 14.9 µmol/kg/h) in LPS-challenged rats .

Q. How are patentable formulations developed?

  • Salt screening : Test hydrochloride or mesylate salts to improve crystallinity and stability (e.g., ≥98% purity under -20°C storage) .
  • Polymorph characterization : Use differential scanning calorimetry (DSC) and PXRD to identify thermodynamically stable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。